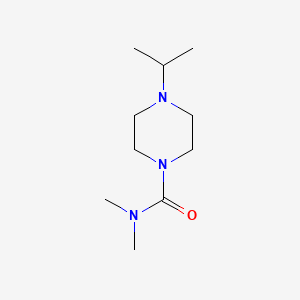

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide

Description

Properties

Molecular Formula |

C10H21N3O |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

N,N-dimethyl-4-propan-2-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C10H21N3O/c1-9(2)12-5-7-13(8-6-12)10(14)11(3)4/h9H,5-8H2,1-4H3 |

InChI Key |

KSOOWQBGEOPJBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCN(CC1)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide typically involves:

- Functionalization of the piperazine ring at the nitrogen atoms.

- Introduction of the isopropyl group at the 4-position of the piperazine ring.

- Formation of the carboxamide moiety via coupling reactions between amines and activated carboxylic acid derivatives or carbamates.

Detailed Synthetic Routes and Conditions

Amide Formation via Carbamate Intermediates

One common approach to synthesize piperazine carboxamides is through the reaction of piperazine derivatives with carbamate reagents or activated esters.

For example, phenyl N-substituted carbamates can be reacted with substituted piperazine derivatives in the presence of a base such as triethylamine in an inert solvent like tetrahydrofuran (THF) at moderate temperatures (e.g., 60 °C) often assisted by microwave heating to accelerate the reaction.

After coupling, the Boc (tert-butoxycarbonyl) protecting groups on piperazine nitrogen atoms can be removed by treatment with trifluoroacetic acid (TFA) at room temperature, yielding the free amine carboxamide product.

Direct Coupling of Piperazine Carboxylic Acids with Amines

Piperazine-2-carboxylic acid derivatives bearing isopropyl substituents can be coupled with appropriate amines using carbodiimide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of additives like 1-hydroxybenzotriazole (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) in solvents like THF at room temperature overnight.

This method allows for high yields and selective formation of the amide bond without racemization.

In Situ Formation of Carbamoyl Chloride and Subsequent Reaction with Piperazine

According to patent literature, carbamoyl chlorides can be generated in situ by reacting appropriate acid chlorides with amines in inert solvents at low temperatures (0 to -5 °C). The reaction mixture is then quenched with water, acidified to pH 2-4 with hydrochloric acid, and the product isolated as a hydrochloride salt by distillation and filtration.

This approach can yield high purity products with yields exceeding 90%, and is applicable for both mono- and disubstituted piperazine carboxamides.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Carbamate coupling + Boc deprotection | Piperazine-Boc, phenyl carbamate, triethylamine, TFA | 60 °C (microwave), RT (deprotection) | ~70-80 | Microwave heating accelerates coupling; Boc removal with TFA |

| Carbodiimide-mediated amide coupling | Piperazine acid derivative, EDCI, HOBt, DIPEA, THF | RT, overnight | 75-85 | Mild conditions, high selectivity |

| In situ carbamoyl chloride formation | Acid chloride, amine, inert solvent, HCl acidification | 0 to -5 °C | >90 | High yield, product isolated as HCl salt |

Research Findings and Optimization Notes

Microwave-assisted coupling reactions significantly reduce reaction times from hours to under two hours while maintaining good yields and purity.

The use of protecting groups such as Boc on piperazine nitrogen atoms facilitates selective functionalization and prevents side reactions.

Acidification and salt formation steps in the in situ carbamoyl chloride method improve product isolation and purity, making this method industrially attractive.

Carbodiimide coupling methods provide mild reaction conditions suitable for sensitive substrates and allow for easy scale-up.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amide nitrogen in N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide acts as a nucleophile, enabling reactions with electrophiles such as alkylating agents or acylating reagents. This reactivity is central to functionalizing the compound for applications in medicinal chemistry. For example, substitution at the amide nitrogen could introduce new functional groups while retaining the piperazine core structure.

Coordination Chemistry: Cobalt(II) Complex Formation

The compound participates in coordination reactions, notably forming a cobalt(II) complex with thiocyanate ligands. This reaction is part of the Scott test, a presumptive test for cocaine hydrochloride. The resulting complex, bis(N,N-diethyl-4-methyl-4-piperazine-1-carboxamide) tetrakis(isothiocyanato-κN)cobalt(II) , exhibits a tetrahedral geometry around the cobalt center (τ₄ = 0.97), with isothiocyanate ligands bound through nitrogen atoms .

Structural Details of the Cobalt Complex

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁/c |

| Cobalt coordination | Tetrahedral (τ₄ = 0.97) |

| Hydrogen bonding | N6—H6…O1i and N9—H9…O2ii |

| Solubility | Insoluble in water, soluble in organic solvents |

This complex’s blue coloration arises from the tetrahedral ligand field of the cobalt center, analogous to other tetrahedral cobalt(II) complexes like [CoCl₄]²⁻ . The protonated tertiary amine nitrogen atoms (N6 and N9) confirm the compound’s role as a cation in the ion pair .

Analytical Characterization

The compound’s structure and purity are confirmed via:

-

NMR spectroscopy : Identifies proton environments and substituent positions.

-

Mass spectrometry : Validates molecular weight and isotopic distribution.

-

Infrared spectroscopy : Detects amide and amine functional groups.

Scientific Research Applications

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide has several scientific research applications. It is used in the development of anti-tubercular agents, where it has shown significant activity against Mycobacterium tuberculosis . Additionally, it is being investigated as a potential PARC inhibitor for the treatment of cancer . The compound’s unique structure makes it a valuable tool in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a PARC inhibitor, it interferes with the poly(ADP-ribose) polymerase (PARP) pathway, which is crucial for DNA repair in cancer cells . By inhibiting this pathway, the compound can induce cell death in cancerous tissues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-1-carboxamide derivatives are often modified at the N- and C-termini to optimize pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison of N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide with key analogs:

Piperazine-1-Carboxamides in YEATS Domain Inhibition

- Compound : Piperazine-urea derivatives (e.g., hits 1–3 in ).

- Structural Differences : Central amide core orientation vs. benzimidazole-amide derivatives (e.g., compounds 4–6).

- Key Findings :

- Relevance : The dimethyl and isopropyl substituents in this compound may similarly influence binding orientation in protein-ligand interactions.

Anticancer Piperazine Derivatives

- Compound : 4-Methyl-N-(4-tolyl)piperazine-1-carboxamide ().

- Structural Differences : Methyl and tolyl substituents vs. dimethyl and isopropyl groups.

- Key Findings :

TRPM8 Inhibitors

- Compound : BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide) ().

- Structural Differences : tert-Butylphenyl and chloropyridyl groups vs. dimethyl and isopropyl groups.

- Key Findings :

- Relevance : The isopropyl group in this compound may offer similar hydrophobic interactions but with reduced steric bulk compared to tert-butyl.

Dopamine D3 Receptor Ligands

- Compound : N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides ().

- Structural Differences : Fluorophenyl and methoxyphenyl substituents vs. dimethyl/isopropyl groups.

- Key Findings :

- Relevance : The carboxamide group in this compound likely contributes to receptor selectivity, though its dimethyl substituents may limit cross-reactivity.

Pharmacological and Physicochemical Data Comparison

Biological Activity

N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common structural motif in many bioactive compounds. The presence of the dimethyl group and the propan-2-yl side chain contributes to its unique pharmacological profile.

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively to these targets, potentially inhibiting or modulating their activity.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding: Its structural similarities to known ligands allow it to bind to various receptors, influencing signaling pathways associated with physiological responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 3.5 | Cell cycle arrest at G0-G1 phase |

| A549 (Lung) | 4.8 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has shown promise as a modulator of muscarinic receptors, which are implicated in cognitive functions.

Case Study Example:

A study involving animal models of Alzheimer's disease demonstrated that administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting potential therapeutic benefits in neurodegenerative conditions .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives have been designed to enhance potency and selectivity for specific biological targets.

Notable Findings:

- Enhanced Antitumor Activity: Modifications in the side chains led to derivatives with improved anticancer activity compared to the parent compound.

- Selectivity for Receptors: Certain derivatives displayed increased selectivity for muscarinic receptor subtypes, indicating potential for treating neurological disorders without significant side effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dimethyl-4-(propan-2-yl)piperazine-1-carboxamide, and how can purity be ensured?

- Methodology : Utilize cyclization reactions between 1,2-diamine derivatives and sulfonamide salts under basic conditions (e.g., DBU as a catalyst). Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) ensures high yields (>85%) and purity. Confirm purity via HPLC and elemental analysis .

- Key Reagents : DBU, NaCNBH₃ for reductive amination, and LiAlH₄ for reductions .

Q. How can the molecular conformation of this compound be analyzed experimentally?

- Techniques : Single-crystal X-ray diffraction (XRD) to resolve chair conformations of the piperazine ring and intermolecular hydrogen bonding (N–H⋯O). Complement with FT-IR for functional group validation (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- Data Sources : Cambridge Crystallographic Data Centre (CCDC) for reference structures .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Assays : DPPH radical scavenging for antioxidant potential, COX-1/COX-2 inhibition for anti-inflammatory activity, and acetylcholinesterase (AChE) inhibition for neuroprotective effects. Use UV-Vis spectrophotometry to quantify IC₅₀ values .

- Controls : Compare with standard inhibitors like ascorbic acid (DPPH) and indomethacin (COX) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect dopamine receptor selectivity?

- SAR Insights : The carboxamide linker is critical for D3R selectivity over D2R. Removal of the carbonyl group reduces D3R binding affinity by >100-fold. Use chimeric receptor studies to identify extracellular loop interactions .

- Experimental Validation : Radioligand binding assays (e.g., [³H]spiperone displacement) and functional cAMP assays to measure receptor activation .

Q. What computational strategies resolve contradictions in structure-activity relationship (SAR) data?

- Approach : Combine molecular docking (AutoDock Vina) with DFT calculations (B3LYP/6-31G*) to model ligand-receptor interactions. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .

- Case Study : Fluorine substitution at the phenyl ring enhances metabolic stability but may reduce solubility—balance via logP calculations and experimental solubility tests .

Q. How can synthesis scalability be optimized without compromising enantiomeric purity?

- Solutions : Use continuous flow reactors for precise temperature control and automated platforms for reproducibility. Chiral HPLC or circular dichroism (CD) spectroscopy monitors enantiopurity .

- Troubleshooting : Address racemization during amide coupling by switching to non-polar solvents (e.g., CH₂Cl₂) and low temperatures (0–5°C) .

Q. What crystallographic techniques characterize polymorphic forms of this compound?

- Methods : XRPD (X-ray powder diffraction) paired with thermal analysis (TGA/DSC) to identify polymorphs. High-resolution XRD (synchrotron source) resolves subtle lattice differences .

- Case Study : Hydrate vs. anhydrate forms show distinct DSC endotherms at 120–150°C (water loss) and 220°C (melting point) .

Methodological Notes

- Avoid Common Pitfalls : Contradictions in enzyme inhibition data (e.g., IC₅₀ variability) often arise from assay conditions (pH, ionic strength). Standardize protocols across replicates .

- Advanced Toolkits : Leverage PubChem’s in silico ADMET predictions (e.g., BBB permeability, CYP450 interactions) to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.